molecular formula C6H6Si B12567002 CID 78061675

CID 78061675

Cat. No.: B12567002
M. Wt: 106.20 g/mol
InChI Key: APXWOBZRJDTXRE-UHFFFAOYSA-N
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Description

CID 78061675 (PubChem Compound Identifier 78061675) is a chemical entity cataloged in the PubChem database. CIDs are critical for cross-referencing chemical data in cheminformatics, pharmacology, and toxicology studies. For example, this compound may share metadata features common to PubChem entries, such as molecular weight, solubility, and spectral data, which are typically derived from experimental or computational analyses .

Properties

Molecular Formula

C6H6Si

Molecular Weight

106.20 g/mol

InChI

InChI=1S/C6H6Si/c1-6-2-4-7-5-3-6/h2-5H,1H2

InChI Key

APXWOBZRJDTXRE-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C[Si]C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78061675 involves specific synthetic routes and reaction conditions. The exact methods and conditions can vary depending on the desired purity and yield. Typically, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed synthetic routes are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and high yield. These methods often utilize advanced technologies and equipment to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

CID 78061675 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

CID 78061675 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of CID 78061675 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways involved are often studied using advanced biochemical and molecular biology techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78061675, comparisons with structurally or functionally related compounds are essential. Below is a synthesis of methodologies and parameters used in such analyses, based on evidence guidelines:

Structural and Physicochemical Properties

While direct data for this compound is unavailable, analogous comparisons can be modeled using evidence from other PubChem entries. For example, CAS 20358-06-9 (PubChem CID 2049887) has the following properties :

Property Value
Molecular Formula C₇H₅FN₂S
Molecular Weight 168.19 g/mol
LogP (iLOGP) 1.57
Solubility 0.249 mg/mL (0.00148 mol/L)
Bioavailability Score 0.55

Hypothetically, this compound could be compared using these parameters, with deviations in logP or solubility indicating differences in membrane permeability or drug-likeness .

Functional and Pharmacological Profiles

Evidence highlights chemical inducers of dimerization (CIDs) as tools for protein manipulation. For instance, photocleavable CIDs like pRap enable spatiotemporal control of protein interactions . If this compound belongs to this class, its efficacy could be benchmarked against:

  • Biotinylated α-methylnitrobenzylrapamycin : Requires extracellular photoactivation, reducing intracellular utility .

A comparative table might include metrics such as:

Parameter This compound (Hypothetical) pRap Biotinylated Rapamycin
Cell Permeability High Moderate Low
Activation Mechanism Photocleavable Photocleavable Extracellular photoactivation
Target Specificity Intracellular Intracellular Extracellular

Analytical and Spectroscopic Data

Mass spectrometry (MS) and chromatography are standard for compound characterization. For example, ginsenosides in Panax species are distinguished using LC-ESI-MS with in-source CID fragmentation . If this compound is a natural product, similar workflows could differentiate it from isomers or analogs based on MS/MS fragmentation patterns .

Research Findings and Limitations

  • Key Findings: Comparative analyses rely on shared metadata (e.g., PubChem entries) and functional class (e.g., CIDs in protein dimerization) .
  • Limitations: No direct experimental data for this compound is available in the provided evidence, necessitating caution in extrapolating results.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for CID 78061675?

  • Methodological Answer : Follow a structured experimental design, detailing reagents, reaction conditions (temperature, solvent, catalysts), and purification steps. Use high-purity starting materials and validate reproducibility through triplicate trials. Include characterization data (e.g., NMR, HPLC) in the main manuscript, with extended datasets in supplementary materials . For known compounds, cite prior synthesis methods; for novel derivatives, provide full spectral evidence .

Q. What are the foundational techniques for characterizing this compound’s structural and functional properties?

  • Methodological Answer : Employ spectroscopic methods (e.g., 1H^1H/13C^{13}C-NMR, IR) and chromatographic analysis (HPLC, GC-MS) to confirm identity and purity. For crystallographic studies, deposit data in public repositories (e.g., CCDC). Cross-reference results with existing literature to validate consistency .

Q. How should researchers conduct a systematic literature review on this compound?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Reaxys to gather primary and secondary sources. Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to filter studies. Critically evaluate sources for bias, reproducibility, and alignment with your hypothesis .

Advanced Research Questions

Q. How can contradictions in spectral or reactivity data for this compound be resolved?

  • Methodological Answer : Perform meta-analysis of conflicting datasets to identify variables (e.g., solvent effects, instrumentation sensitivity). Use computational modeling (DFT, MD simulations) to predict plausible outcomes. Replicate disputed experiments under controlled conditions and publish raw data for peer scrutiny .

Q. What strategies optimize experimental design for studying this compound’s mechanism of action in complex systems?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives. Use mixed-methods approaches: combine kinetic assays (quantitative) with spectroscopic monitoring (qualitative). Validate hypotheses using knockout models or isotopic labeling .

Q. How can researchers address gaps in this compound’s structure-activity relationship (SAR) data?

  • Methodological Answer : Design a combinatorial library of derivatives, varying functional groups systematically. Use multivariate analysis (e.g., PCA, PLS) to correlate structural features with bioactivity. Publish negative results to avoid publication bias .

Data Presentation and Ethical Compliance

Q. What are the best practices for presenting this compound’s data in peer-reviewed journals?

  • Methodological Answer : Follow IMRAD structure (Introduction, Methods, Results, and Discussion). Use SI units and avoid duplicating figures/tables in text. For large datasets (e.g., raw spectral files), host them in open-access repositories (e.g., Zenodo) and cite DOIs .

Q. How should researchers address ethical considerations in studies involving this compound?

  • Methodological Answer : Disclose funding sources, conflicts of interest, and safety protocols (e.g., toxicity handling). Obtain ethical approval for biological studies. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Tables: Key Methodological Frameworks

FrameworkApplication to this compound ResearchSource
PICOT Defining population (e.g., cell lines) and outcomes (e.g., IC50_{50})
FINER Ensuring feasibility of synthesis scale-up
FAIR Data management and reproducibility

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